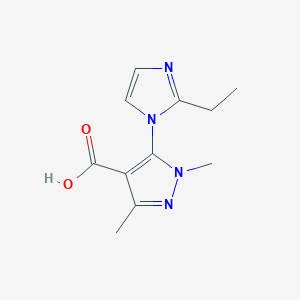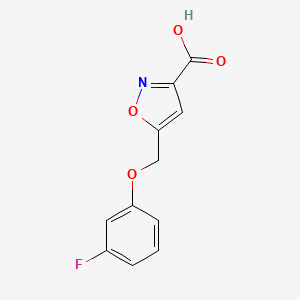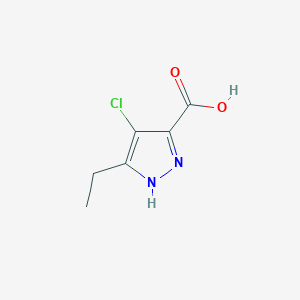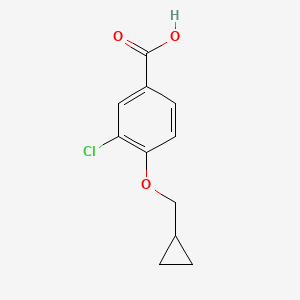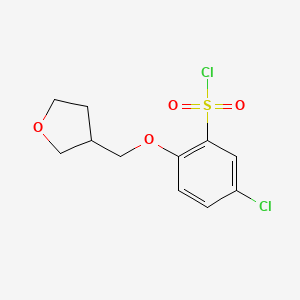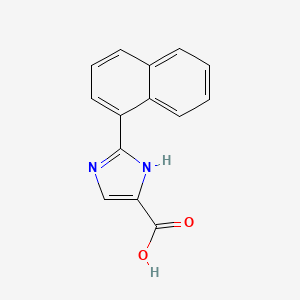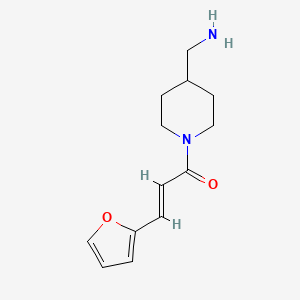
(E)-1-(4-(aminomethyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one
Übersicht
Beschreibung
(E)-1-(4-(aminomethyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one, also known as 4-amino-3-furan-2-ylprop-2-en-1-one, is a novel organic compound with a wide range of potential applications in the scientific and medical fields. This compound has been studied for its ability to act as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as a potential therapeutic agent for various diseases.
Wissenschaftliche Forschungsanwendungen
NMR Characteristics and Structural Analysis
A series of derivatives similar to the compound were synthesized and their NMR characteristics and conformations analyzed. Through one- and two-dimensional NMR experiments, along with ROESY, variable-temperature NMR spectroscopy, and molecular modeling, a comprehensive structural analysis was conducted, providing insight into their potential applications in materials science and chemical synthesis (Zheng Jin-hong, 2011).
Antimicrobial Activity
Derivatives of the compound have shown antimicrobial activity. Through the synthesis of new derivatives under ultrasound and microwave irradiation and subsequent testing against bacterial and fungal strains, significant antimicrobial properties were discovered. This suggests potential applications in developing new antimicrobial agents (D. Ashok et al., 2014).
Photophysical Properties
The photophysical properties of chalcone derivatives, which share structural similarities with the compound, were studied in various solvents. These studies revealed their potential for applications in optical materials and sensors, due to significant solvatochromic effects indicating a large difference in dipole moment between electronically ground and excited states (Rekha Kumari et al., 2017).
Organic Ligands and Metal Complex Synthesis
Research into furan ring-containing organic ligands, including derivatives of the compound, focused on their synthesis, characterization, and chelating properties. This work has implications for the development of new materials with potential applications in catalysis and material science, showcasing the versatility of such compounds in forming complexes with transition metals (H. Patel, 2020).
Antioxidant Agents
Novel chalcone derivatives incorporating similar structural motifs were synthesized and evaluated for their antioxidant properties. This research points towards the utility of these compounds in developing treatments or supplements aimed at combating oxidative stress (G. Prabakaran et al., 2021).
Eigenschaften
IUPAC Name |
(E)-1-[4-(aminomethyl)piperidin-1-yl]-3-(furan-2-yl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c14-10-11-5-7-15(8-6-11)13(16)4-3-12-2-1-9-17-12/h1-4,9,11H,5-8,10,14H2/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHPAOVARAHLGV-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C(=O)C=CC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CN)C(=O)/C=C/C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[2-(2-Chloro-4-fluorophenoxy)phenyl]prop-2-enoic acid](/img/structure/B1453743.png)
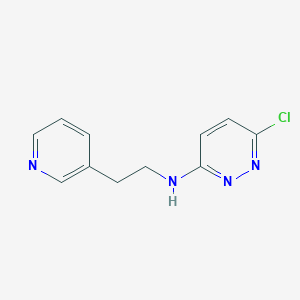
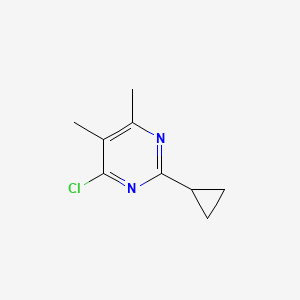
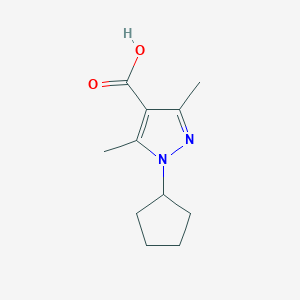
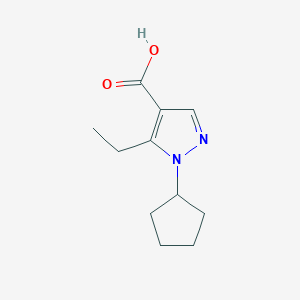
![4-chloro-2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B1453755.png)
